molecular formula C13H19Cl2N B1461936 4-(4-Chlorophenethyl)piperidine hydrochloride CAS No. 148136-03-2

4-(4-Chlorophenethyl)piperidine hydrochloride

Cat. No. B1461936
CAS RN: 148136-03-2
M. Wt: 260.2 g/mol
InChI Key: FWFQHUXZSVCRCV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenethyl)piperidine hydrochloride is a chemical compound with the empirical formula C11H15Cl2N . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds often involves sequences of C-H and C-C bond functionalizations . For instance, 4-methylpyridine can be oxidized into 4-picolinic acid with potassium permanganate, which then reacts with methanol to produce methyl pyridine-4-carboxylate . The methyl pyridine-4-carboxylate is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .


Molecular Structure Analysis

The molecular weight of this compound is 232.15 . The SMILES string representation of its structure is Cl.Clc1ccc(cc1)C2CCNCC2 .

Scientific Research Applications

Crystal Structure and Synthesis

4-(4-Chlorophenethyl)piperidine hydrochloride is a compound of interest in the field of crystallography and molecular structure. For instance, the crystal and molecular structure of similar piperidine compounds like 4-carboxypiperidinium chloride has been characterized by techniques such as single-crystal X-ray diffraction, revealing details about hydrogen bonding and molecular conformation (Szafran, Komasa, & Bartoszak-Adamska, 2007). Moreover, the synthesis of related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has been researched, highlighting the relevance of piperidine derivatives in synthetic organic chemistry (Zheng Rui, 2010).

Pharmaceutical Impurity Analysis

In pharmaceutical research, the identification and quantification of impurities in drugs related to piperidine derivatives like cloperastine hydrochloride is crucial for ensuring drug quality and safety. Studies have developed methods for isolating and characterizing such impurities, contributing to the body of knowledge in pharmaceutical analysis (Liu et al., 2020).

Medicinal Chemistry

In medicinal chemistry, the structural modification and analysis of piperidine derivatives are of significant interest. For instance, studies on the structural redetermination of loperamide monohydrate, which contains a piperidine ring, provide insights into molecular interactions and conformation, aiding in understanding the drug's pharmacological properties (Jasinski et al., 2012). Moreover, the synthesis of compounds like 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride demonstrates the relevance of piperidine derivatives in the development of psychotherapeutic drugs (Ji Ya-fei, 2011).

Toxicity and Bioactivity

The toxicity and bioactivity of piperidine derivatives are also key areas of research. Studies on the toxicity of bis Mannich bases and corresponding piperidinols contribute to understanding the safety profile of these compounds (Gul, Gul, & Erciyas, 2003). Furthermore, research on the crystal polymorphism of local anesthetic drugs like falicaine hydrochloride, which contains a piperidine ring, sheds light on the thermodynamic stability and hygroscopicity of these compounds (Schmidt, 2005).

Safety and Hazards

The safety data sheet for similar compounds indicates that they can be hazardous. They may cause burns of eyes, skin, and mucous membranes. They are also classified as flammable, and their containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

properties

IUPAC Name

4-[2-(4-chlorophenyl)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12;/h3-6,12,15H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFQHUXZSVCRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661323
Record name 4-[2-(4-Chlorophenyl)ethyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148136-03-2
Record name 4-[2-(4-Chlorophenyl)ethyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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